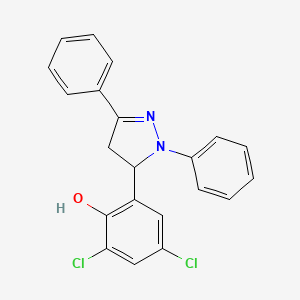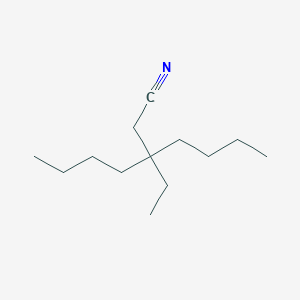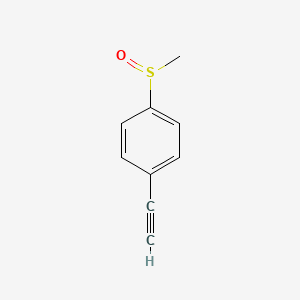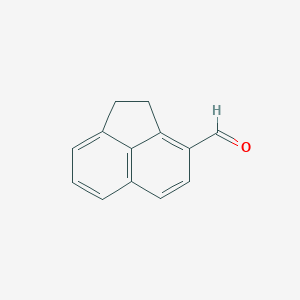
N,N-Dimethyl-N'-(3-propyl-1,2-thiazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea: is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea typically involves the reaction of 3-propyl-1,2-thiazole-5-amine with N,N-dimethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity, and considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiazole ring in N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The thiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: The compound may be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity. Additionally, it can be used in materials science for the synthesis of polymers and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyltrimethylenediamine
Comparison: N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Similar compounds without the thiazole ring may not exhibit the same level of biological activity or may interact differently with biological targets .
Eigenschaften
| 95882-50-1 | |
Molekularformel |
C9H15N3OS |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
1,1-dimethyl-3-(3-propyl-1,2-thiazol-5-yl)urea |
InChI |
InChI=1S/C9H15N3OS/c1-4-5-7-6-8(14-11-7)10-9(13)12(2)3/h6H,4-5H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
LNAOZNRXLLFODI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NSC(=C1)NC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)



![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
